2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol
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Overview
Description
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol typically involves a (3 + 2) annulation reaction. This process combines cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the efficient synthesis of both reaction partners (cyclopropenes and aminocyclopropanes) suggests that scalable production is feasible using the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents are used to remove oxygen functionalities or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or amines.
Scientific Research Applications
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a valuable building block for synthesizing complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Its high ring strain and reactivity make it useful in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for 2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as altering neurotransmitter levels or inhibiting cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure, known for its bioactivity.
Cycloeudesmol: Another natural product with a bicyclic structure, exhibiting potent biological activities.
Laurinterol: A marine-derived compound with a bicyclic structure, known for its bioactivity.
Uniqueness
2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol is unique due to its specific aminomethyl and cyclopropyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-[1-(aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H17NO/c11-6-9(3-4-9)10(12)2-1-7-5-8(7)10/h7-8,12H,1-6,11H2 |
InChI Key |
UWHNFAQYFVYAIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C2)(C3(CC3)CN)O |
Origin of Product |
United States |
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